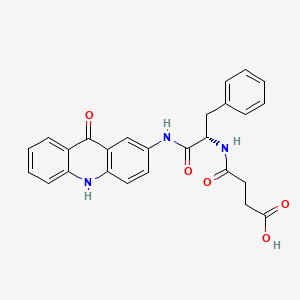
n-(n-Succinyl-L-phenylalanyl)-2-amino-acridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone is a compound known for its applications in fluorescence and as a substrate for enzymatic reactions. It is particularly used in biochemical assays involving proteases like α-chymotrypsin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone involves the coupling of N-succinyl-L-phenylalanine with 2-aminoacridone. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
科学的研究の応用
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone has diverse applications in scientific research:
作用機序
The mechanism of action of N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone involves its interaction with proteases like α-chymotrypsin. The enzyme cleaves the amide bond, releasing 2-aminoacridone, which can be detected by its fluorescence . This interaction is crucial for studying enzyme activity and inhibition.
類似化合物との比較
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another substrate for proteases, used in similar enzymatic assays.
N-Glutaryl-L-phenylalanine-p-nitroanilide: A related compound with similar applications in protease assays.
Uniqueness
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone is unique due to its fluorescent properties, which provide an additional layer of detection and quantification in biochemical assays. This makes it particularly valuable in fluorescence-based studies and imaging techniques .
特性
分子式 |
C26H23N3O5 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
InChIキー |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















